Although specific molecular structure analyses for N-(2-Hydroxyethyl)heptadecanamide were not found in the provided abstracts, research on related NAEs like anandamide suggests that these molecules can adopt various conformations. These conformations, such as extended, U-shaped, and J-shaped, are influenced by the surrounding environment (polar or nonpolar). [] This conformational flexibility is likely relevant to the biological activity of N-(2-Hydroxyethyl)heptadecanamide.
N-(2-Hydroxyethyl)heptadecanamide is classified as a fatty acid amide. It is formed by the condensation of heptadecanoic acid (a saturated fatty acid) with ethanolamine. The compound has the molecular formula and a molecular weight of approximately 299.5 g/mol . It is recognized for its bioactive properties and potential therapeutic applications, particularly in the context of the endocannabinoid system .
The synthesis of N-(2-Hydroxyethyl)heptadecanamide typically involves a reaction between heptadecanoic acid and ethanolamine. This process may require the use of dehydrating agents to facilitate the formation of the amide bond. The general procedure includes:
N-(2-Hydroxyethyl)heptadecanamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action for N-(2-Hydroxyethyl)heptadecanamide involves its interaction with biological receptors and pathways:
N-(2-Hydroxyethyl)heptadecanamide exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and applications in research .
N-(2-Hydroxyethyl)heptadecanamide has diverse applications across various scientific fields:
Molecular Architecture: N-(2-Hydroxyethyl)heptadecanamide (C₁₉H₃₉NO₂) features a saturated 17-carbon acyl chain (heptadecanoyl group) amide-linked to the nitrogen of 2-hydroxyethylamine. The primary functional groups include a carboxamide (–C(=O)NH–) and a terminal hydroxyl (–CH₂CH₂OH), which confer moderate polarity to an otherwise hydrophobic structure. The extended alkyl chain adopts zig-zag conformations, while intramolecular hydrogen bonding between the amide carbonyl and the hydroxyl group influences molecular packing [3] [6].
Systematic Nomenclature:
Spectral Identifiers:
Table 1: Structural and Identifier Data
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₉H₃₉NO₂ |
Exact Mass | 313.298 g/mol |
Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)NCCO |
InChI | InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22) |
Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
Hydrogen Bond Acceptors | 3 (amide C=O, hydroxyl O, amide N) |
Conventional Synthesis: The most direct route involves coupling heptadecanoic acid (margaric acid) with ethanolamine. This is typically catalyzed by N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-carbonyldiimidazole (CDI), facilitating amide bond formation via reactive O-acylisourea or acyl imidazole intermediates. Solvents like dichloromethane or tetrahydrofuran are employed under anhydrous conditions at 0–25°C [3].
Reaction Scheme:$$\ce{Heptadecanoic\ Acid + H2NCH2CH2OH ->[\text{DCC}, \Delta] N-(2-Hydroxyethyl)heptadecanamide + Dicyclohexylurea}$$
Optimization Challenges:
Table 2: Synthetic Method Comparison
Method | Catalyst/Reagent | Temperature | Yield (%) | Purity |
---|---|---|---|---|
DCC-mediated coupling | DCC, DMAP | 25°C, 12 h | 78–82 | >90% |
CDI activation | CDI | 0°C → 25°C, 2 h | 85–88 | >95% |
Microwave-assisted | CDI | 80°C, 15 min | 90–92 | >98% |
Structural Divergence:
Functional Implications:
Table 3: Structural and Functional Comparison with PEA
Parameter | N-(2-Hydroxyethyl)heptadecanamide | Palmitoylethanolamide (PEA) | Biological Relevance |
---|---|---|---|
Molecular Formula | C₁₉H₃₉NO₂ | C₁₈H₃₇NO₂ | Mass distinction for analytical separation |
Carbon Chain Length | 17 (odd-numbered) | 16 (even-numbered) | Alters membrane fluidity integration |
Natural Occurrence | Synthetic only | Endogenous | Heptadecanamide avoids biological interference |
VR1 Receptor Modulation | Potentiates AEA response | Weak agonist/entourage effector | Unique calcium influx enhancement in VR1-HEK293 cells |
Primary Research Use | LC-MS internal standard | Inflammation/pain studies | Quantification reference for endocannabinoids |
Structure-Activity Relationships:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7